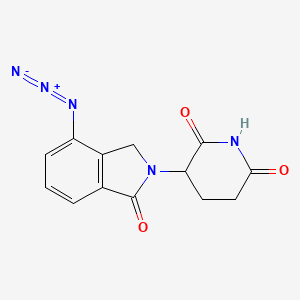![molecular formula C18H17N3O6S B2577752 3-({[3-(furan-2-il)pirazin-2-il]metil}sulfamoil)-4-metoxibenzoato de metilo CAS No. 2034465-67-1](/img/structure/B2577752.png)
3-({[3-(furan-2-il)pirazin-2-il]metil}sulfamoil)-4-metoxibenzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-4-methoxybenzoate is a complex organic compound that features a combination of furan, pyrazine, and benzoate moieties
Aplicaciones Científicas De Investigación
Methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-4-methoxybenzoate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazine ring: This can be achieved by reacting appropriate precursors under conditions that promote cyclization.
Introduction of the furan ring: This step involves the functionalization of the pyrazine ring with a furan moiety, often through a cross-coupling reaction such as Suzuki–Miyaura coupling.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methoxybenzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of a nitro group would yield an amine derivative.
Mecanismo De Acción
The mechanism of action of methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-4-methoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets would depend on the specific application and require detailed biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(N-((3-(furan-2-yl)pyrazin-2-yl)methyl)sulfamoyl)-4-methoxybenzoate: This compound is structurally similar and may exhibit similar properties.
Pyrazine derivatives: Compounds with pyrazine rings often have diverse biological activities and can be used in medicinal chemistry.
Uniqueness
Methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-4-methoxybenzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
methyl 3-[[3-(furan-2-yl)pyrazin-2-yl]methylsulfamoyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-25-14-6-5-12(18(22)26-2)10-16(14)28(23,24)21-11-13-17(20-8-7-19-13)15-4-3-9-27-15/h3-10,21H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWRFMLPQVWBAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-methoxyethyl)amino]-6-methyl-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2577675.png)
![N-(3-fluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2577676.png)

![3-chloro-4-fluoro-N-[(3-methylthiophen-2-yl)methyl]aniline](/img/structure/B2577678.png)

amine](/img/structure/B2577680.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] acetate](/img/structure/B2577683.png)




